molecular formula C8H14 B157100 Pentalene, octahydro- CAS No. 1755-05-1

Pentalene, octahydro-

Cat. No. B157100
Key on ui cas rn: 1755-05-1
M. Wt: 110.2 g/mol
InChI Key: AEBWATHAIVJLTA-UHFFFAOYSA-N
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Patent
US04517202

Procedure details

A mixture of (E)-6-acetoxy-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]bicyclo[3,3,0]octane (0.4 g; prepared as described in Example 31 and predominantly in the 2β-configuration), potassium carbonate (0.15 g) and methanol (10 ml) was heated at 50° C. for 8 hours. The mixture was then cooled and concentrated in vacuo. The resulting residue was extracted with dichloromethane (3×5 ml). Concentration in vacuo of the combined extracts gave (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-6-hydroxybicyclo[3,3,0]octane, predominantly in the 2β-configuration, in the form of an oil (0.36 g), sufficiently pure enough in the next stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:4][CH2:3][CH2:2]2.C(=O)([O-])[O-:10].[K+].[K+]>CO>[OH:10][CH:2]1[CH2:3][CH2:4][CH:5]2[CH:1]1[CH2:8][CH2:7][CH2:6]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCC2CCC1
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with dichloromethane (3×5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo of the combined extracts

Outcomes

Product
Name
Type
product
Smiles
OC1C2CCCC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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